1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a synthetic chemical compound known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a triazole ring fused with an oxadiazole moiety, making it a unique molecular structure with promising properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves a multi-step synthetic process. The general procedure starts with the synthesis of the 1,2,4-oxadiazole core, which can be achieved through cyclization of corresponding hydrazides with carboxylic acid derivatives under acidic or basic conditions. Next, the triazole ring is introduced via a click reaction (Huisgen cycloaddition) between azides and alkynes. Finally, the phenyl groups are attached through substitution reactions with suitable reagents, such as aryl halides, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Sonogashira coupling).
Industrial Production Methods: Scaling up the synthesis of this compound for industrial production necessitates optimization of reaction conditions to enhance yield and purity. This typically involves the use of automated flow chemistry systems, ensuring precise control over reaction parameters such as temperature, pressure, and reaction time. Industrial methods often incorporate environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The presence of aromatic rings allows for potential oxidative transformations, forming quinones or phenolic derivatives.
Reduction: Reduction reactions can modify the oxadiazole or triazole moieties to yield corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution (EAS) can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂, Pd/C) are often employed.
Substitution: Reagents like halogenating agents (Cl₂, Br₂), nitrating mixtures (HNO₃/H₂SO₄), and sulfonating agents (SO₃/H₂SO₄) can be used to introduce various substituents.
Major Products: The major products formed from these reactions depend on the reaction type and conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can generate halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: This compound is utilized in organic synthesis as a building block for creating complex molecules, serving as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.
Biology: In biological research, it can act as a tool for studying enzyme mechanisms, cellular pathways, and protein interactions due to its unique molecular structure.
Medicine: 1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine shows potential as a lead compound for drug discovery. Its structural features allow for the modulation of biological targets, making it a candidate for developing treatments for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In industrial applications, this compound can be used in the synthesis of polymers, dyes, and advanced materials, contributing to the development of high-performance products with desirable properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, depending on its specific application. In medicinal chemistry, it may act by binding to and inhibiting enzymes, receptors, or other molecular targets, disrupting essential biological processes. The fluorophenyl group can enhance binding affinity and specificity towards target proteins, while the oxadiazole and triazole moieties may confer stability and improved pharmacokinetic properties.
Comparison with Similar Compounds
1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine shares similarities with other heterocyclic compounds such as:
1-(2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine: Similar structure but with different substituents, potentially leading to varying biological activity.
1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazol-5-amine: Thiadiazole ring replaces the oxadiazole, impacting its chemical properties and reactivity.
1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,4-triazol-5-amine: Different triazole positional isomer, influencing its spatial configuration and potential interactions.
These comparisons
Properties
IUPAC Name |
3-(2-ethylphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O/c1-2-11-5-3-4-6-14(11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-7-9-13(19)10-8-12/h3-10H,2,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFPXTKJZSONSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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